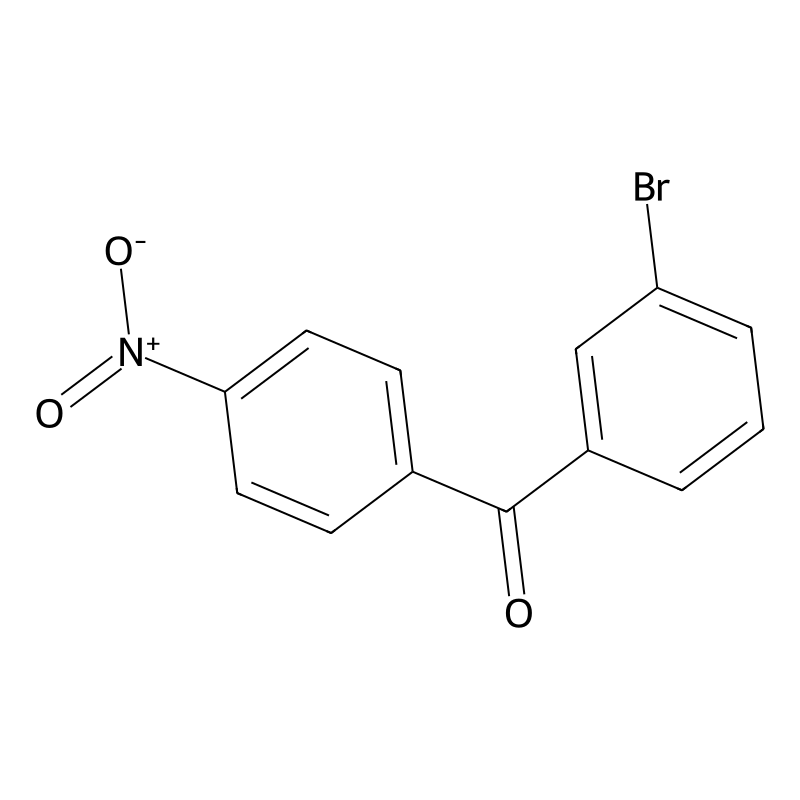3-Bromo-4'-nitrobenzophenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Sulfonamides
Scientific Field: Medicinal Chemistry
Application Summary: Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are synthesized by the amidation reaction.
Methods of Application: The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies.
Synthesis of α-Bromonitrostyrenes
Application Summary: The presence of the bromo and nitro groups in the structure of α-bromonitrostyrene makes them highly reactive and versatile reagents in organic syntheses.
Results or Outcomes: The transformations of α-bromonitrostyrenes under organocatalysis, metal catalysis, and base-catalysis systems as well as catalyst-free conditions have been focused on.
Synthesis of Anticancer Drugs
Application Summary: The bromo- 2- fluoronitrobenzene of 3- is a kind of important medicine intermediate, can be used for the synthesis of anticancer drugs.
Results or Outcomes: The compound can also be used for the synthesis of Azilsartan.
Synthesis of Photoactive Compounds
Scientific Field: Photochemistry
Application Summary: The compound can be used in the synthesis of photoactive compounds, such as methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
Results or Outcomes: Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state.
Multistep Synthesis in Organic Chemistry
Application Summary: 3-Bromo-4’-nitrobenzophenone can be used in multistep synthesis processes in organic chemistry.
Results or Outcomes: The outcomes of these reactions are typically complex organic molecules.
3-Bromo-4'-nitrobenzophenone is an organic compound with the molecular formula C₁₃H₈BrNO₃. It is characterized by a benzophenone structure where one of the phenyl rings is substituted with a bromine atom and a nitro group. The presence of these substituents imparts unique chemical properties, making it significant in various fields of organic synthesis and medicinal chemistry. The compound typically appears as a yellow solid with a melting point around 95–96 °C .
There is no current information available on the specific mechanism of action of 3-Bromo-4'-nitrobenzophenone.
As information on 3-Bromo-4'-nitrobenzophenone is limited, it's best to handle it with caution assuming properties similar to other nitroaromatic compounds. Potential hazards include:
- Skin and eye irritation due to its potential to act as a mild electrophile.
- Susceptibility to fire due to the presence of the aromatic rings.
- Potential toxicity upon ingestion or inhalation.
Always consult a safety data sheet (SDS) for similar compounds before handling them in a laboratory setting.
Future Research Directions
- Synthesis and characterization of 3-Bromo-4'-nitrobenzophenone.
- Investigation of its physical and chemical properties.
- Exploration of its potential applications in organic synthesis or materials science.
- Toxicity studies to assess its safety profile.
- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium or iron powder under acidic conditions.
- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
- Oxidation: Although less common due to the electron-withdrawing nature of the nitro group, oxidation reactions can occur, leading to various products depending on the oxidizing agent used .
Common Reagents and Conditions- Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
- Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
- Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products- Reduction: 3-Bromo-4'-aminobenzophenone.
- Substitution: Various substituted benzophenones depending on the nucleophile.
- Oxidation: Products vary based on the specific oxidizing agent and conditions employed .
- Reduction: 3-Bromo-4'-aminobenzophenone.
- Substitution: Various substituted benzophenones depending on the nucleophile.
- Oxidation: Products vary based on the specific oxidizing agent and conditions employed .
The synthesis of 3-Bromo-4'-nitrobenzophenone typically involves a multi-step process:
- Nitration: Benzene is nitrated using a mixture of concentrated nitric and sulfuric acids to form nitrobenzene.
- Bromination: Nitrobenzene is brominated using bromine and a catalyst like iron(III) bromide to form 3-bromo-4-nitrobenzene.
- Friedel-Crafts Acylation: The final step involves acylation of 3-bromo-4-nitrobenzene with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 3-Bromo-4'-nitrobenzophenone .
3-Bromo-4'-nitrobenzophenone has diverse applications:
- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
- Medicinal Chemistry: It is utilized in developing pharmaceuticals and biologically active compounds.
- Material Science: The compound acts as a precursor for synthesizing polymers and advanced materials.
- Chemical Biology: It plays a role in studying biochemical pathways and molecular interactions .
Interaction studies involving 3-Bromo-4'-nitrobenzophenone focus on its ability to engage with various molecular targets through its functional groups. The compound's nitro group can facilitate redox reactions, while its bromine atom allows for substitution reactions that may influence biological pathways. Understanding these interactions is crucial for potential applications in drug development and material science .
Several compounds share structural similarities with 3-Bromo-4'-nitrobenzophenone, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Nitrobromobenzophenone | C₁₃H₈BrNO₃ | Similar nitro and bromine substitutions |
| 3-Bromo-4-chlorobenzophenone | C₁₃H₈BrClNO₃ | Chlorine instead of nitro group |
| 4-Nitrobenzophenone | C₁₂H₉NO₂ | Lacks bromine but retains nitro group |
| 3-Bromo-4'-methylbenzophenone | C₁₄H₁₂BrNO₂ | Methyl substitution on the second ring |
| 4-Bromo-2'-methyl-5'-nitroacetophenone | C₁₃H₉BrN₂O₃ | Additional methyl and different positioning |
These compounds illustrate variations in substituents that can significantly affect their chemical reactivity and biological activity, highlighting the uniqueness of 3-Bromo-4'-nitrobenzophenone within this class .








